N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide
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Overview
Description
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide typically involves the condensation of 1,3-diphenylpyrazole-4-carbaldehyde with pyridine-4-carboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Pyridoxal isonicotinoyl hydrazone: A hydrazone iron chelator with anticancer and apoptotic properties.
(E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Exhibits significant antimicrobial therapeutic effects.
Uniqueness
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide is unique due to its specific structure, which combines a pyrazole ring with a pyridine carboxamide moiety.
Properties
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c28-22(18-11-13-23-14-12-18)25-24-15-19-16-27(20-9-5-2-6-10-20)26-21(19)17-7-3-1-4-8-17/h1-16H,(H,25,28)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJLDGXBPUWGKB-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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